molecular formula C11H22ClNO2 B2955485 Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride CAS No. 856571-03-4

Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride

Cat. No.: B2955485
CAS No.: 856571-03-4
M. Wt: 235.75
InChI Key: JYDHNGKVNHBPTE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS 856571-03-4) is a chemical building block of interest in medicinal chemistry and drug discovery. It serves as a key synthetic intermediate for the preparation of more complex molecules. Research indicates its structural role in the development of novel organoruthenium complexes, which have demonstrated significant in vitro cytotoxicity against various cancer cell lines, showing potential as anticancer agents . Furthermore, this compound and its structural analogs are utilized in the design and synthesis of macrocyclic inhibitors targeting viral proteases, such as norovirus 3C-like protease, highlighting its value in antiviral research . The compound is offered with a documented purity of 95% and is immediately available for research applications . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can purchase this product from multiple suppliers, with packaging options ranging from 50mg to 1g .

Properties

IUPAC Name

ethyl 2-amino-3-cyclohexylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDHNGKVNHBPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856571-03-4
Record name ethyl 2-amino-3-cyclohexylpropanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-cyclohexylpropanoate hydrochloride typically involves the esterification of 2-amino-3-cyclohexylpropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is a chemical compound with an ethyl ester group, an amino group, and a cyclohexyl substituent. Its molecular formula is C11H21NO2HClC_{11}H_{21}NO_{2}\cdot HCl, and it has a molecular weight of approximately 234.75 g/mol. The compound typically comes as a hydrochloride salt to increase its water solubility, making it useful for medicinal chemistry and pharmacology.

Pharmaceutical Development

This compound serves as a building block in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.

Synthesis Synthesis of this compound can be achieved through multiple steps that allow for the incorporation of the cyclohexyl group while maintaining the amino acid structure.

Analogues
Several compounds share structural similarities with this compound:

  • Ethyl 2-amino-3-methylbutanoate hydrochloride has a methyl substituent and enhanced metabolic stability.
  • Ethyl 2-amino-4-methylpentanoate hydrochloride has an additional methyl group and broader pharmacological activity.
  • Methyl 2-amino-3-cyclopropylpropanoate hydrochloride has a cyclopropyl group and a distinct interaction profile.

This compound has a unique cyclohexyl structure, which may confer specific biological activities not present in other similar compounds, making it an interesting candidate for further research in medicinal chemistry.

Safety
this compound is harmful if swallowed and causes skin irritation .

Compound NameStructural FeaturesUnique Properties
This compoundCyclohexyl groupPotential neuroprotective effects
Ethyl 2-amino-3-methylbutanoate hydrochlorideMethyl substituentEnhanced metabolic stability
Ethyl 2-amino-4-methylpentanoate hydrochlorideAdditional methyl groupBroader pharmacological activity
Methyl 2-amino-3-cyclopropylpropanoate hydrochlorideCyclopropyl groupDistinct interaction profile

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclohexyl group, which distinguishes it from other amino acid esters. Key analogues include:

Compound Substituent Molecular Formula Molecular Weight Key Features
Ethyl 2-amino-3-cyclohexylpropanoate HCl Cyclohexyl (β-position) Not explicitly stated Not provided High lipophilicity due to cyclohexane
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate HCl 3,5-Dichlorophenyl (β-position) Not provided Not provided Enhanced electron-withdrawing effects
Ethyl 2-amino-3-methoxypropanoate HCl Methoxy (β-position) C₆H₁₃ClNO₃ ~181.66 Increased polarity, reduced steric bulk
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate HCl Ethoxy-sulfanyl (β-position) C₉H₁₈ClNO₄S 271.76 Thioether linkage, potential redox activity
2-(Diethylamino)ethyl 3-cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoate HCl Cyclohexenyl, phenyl (β-position) C₂₁H₃₁ClNO₃ 345.48 Tertiary amine, dual hydrophobic groups

Key Observations :

  • Cyclohexyl vs.
  • Polar vs. Nonpolar Substituents: Methoxy or sulfanyl groups introduce polarity, enhancing solubility in hydrophilic matrices but diminishing stability in nonpolar environments .
  • Steric Effects : Bulky substituents (e.g., cyclohexenyl-phenyl) may hinder enzymatic or chemical reactivity, as seen in hindered ester hydrolysis rates .
Physicochemical Properties
  • Solubility: Ethyl 2-amino-3-cyclohexylpropanoate HCl is likely sparingly soluble in water due to its cyclohexyl group, whereas methoxy or sulfanyl derivatives exhibit better aqueous solubility .
  • Stability : Hydrochloride salts generally enhance stability, but the cyclohexyl group may reduce susceptibility to oxidative degradation compared to unsaturated analogues (e.g., cyclohexenyl derivatives) .
Spectral and Analytical Data
  • 1H NMR: While direct data for the target compound are absent, analogues like methyl 1-(methylamino)cyclohexanecarboxylate HCl show characteristic cyclohexane multiplet signals (δ 1.65–2.29 ppm) and amino proton broadening .
  • Mass Spectrometry: Ethyl 2-amino-3-methoxypropanoate HCl (MW ~181.66) and sulfanyl variants (MW 271.76) provide reference benchmarks for fragmentation patterns .

Biological Activity

Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group, an amino group, and a cyclohexyl substituent, contributing to its distinct biological properties. The molecular formula is C12H19ClN2O2C_{12}H_{19}ClN_2O_2, with a molecular weight of approximately 234.75 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various applications in pharmacology and medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to various biochemical effects depending on the target pathway involved .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : By binding to specific receptors, it could influence signaling pathways related to various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
  • Antiviral Activity : Investigations have shown that compounds structurally similar to this compound can inhibit viral replication, particularly against noroviruses .
  • Cytotoxicity : In vitro studies are necessary to assess the cytotoxic effects of this compound on various cell lines, which can provide insights into its safety profile .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectivePotential effects on neuronal health
AntiviralInhibition of viral replication
CytotoxicityVaries across different cell lines

Case Study: Antiviral Properties

A study focused on the inhibition of the norovirus enzyme NV 3CLpro demonstrated that compounds related to this compound displayed significant antiviral potency in enzyme and cell-based assays. This suggests a promising avenue for developing antiviral therapies targeting noroviruses .

Case Study: Neuroprotection

Another investigation explored the neuroprotective effects of similar cyclohexyl-containing compounds. Results indicated that these compounds could mitigate neuronal damage in models of oxidative stress, highlighting their potential therapeutic applications in neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride with high enantiomeric purity?

  • Methodology : Optimize stereoselective synthesis using chiral auxiliaries or catalytic asymmetric hydrogenation. For example, L-Cysteine ethyl ester hydrochloride synthesis (≥98% purity) employs solution-phase peptide synthesis techniques, which can be adapted by introducing cyclohexyl groups via reductive amination or alkylation . Reaction conditions (e.g., anhydrous solvents, controlled pH) and chiral HPLC validation (e.g., using C18 columns with polar ionic mobile phases) are critical for enantiomeric excess (ee) determination .

Q. How should researchers assess the chemical stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies per ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV (210–254 nm) for hydrolytic byproducts (e.g., free amino acid or ester cleavage products). Evidence from hydrochloride salts (e.g., 2-Amino-2-methyl-3-phenylpropanoic acid HCl) suggests sensitivity to moisture; thus, storage in desiccated environments (-20°C, argon atmosphere) is advised .

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